2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the synthesis of the 4,5-dimethyl-4H-1,2,4-triazole-3-thiol derivative. This can be achieved through the reaction of 4,5-dimethyl-1,2,4-triazole with a suitable thiolating agent under controlled conditions .
Next, the thiol derivative undergoes an S-alkylation reaction with an appropriate acylating agent to form the sulfanylacetyl intermediate. This intermediate is then coupled with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide under amide bond-forming conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Another precursor used in the synthesis.
Sulfoxides and sulfones: Oxidation products of the target compound.
Uniqueness
2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a triazole ring, sulfanyl group, and benzothiophene moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
2-[[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S2/c1-8-4-5-10-11(6-8)25-15(13(10)14(17)23)18-12(22)7-24-16-20-19-9(2)21(16)3/h8H,4-7H2,1-3H3,(H2,17,23)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKJFGFFEBMYPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=NN=C(N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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